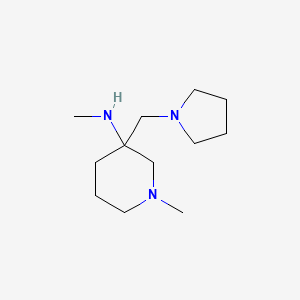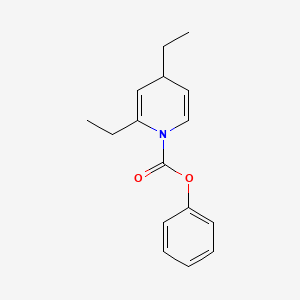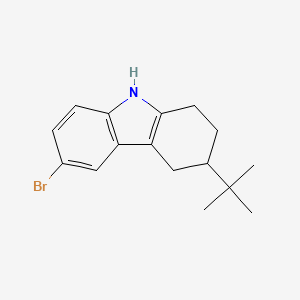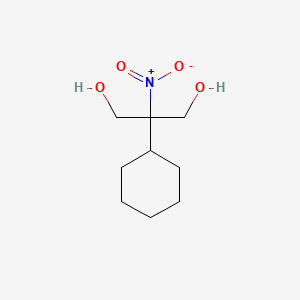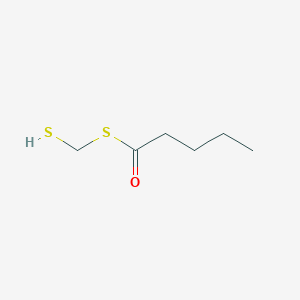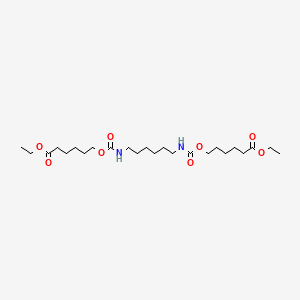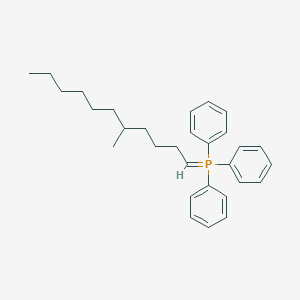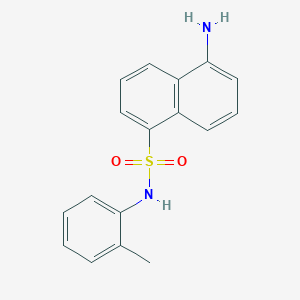
3,3'-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) is a heterocyclic compound that features a thiene ring bonded to two pyrazole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of thiene-2,5-dicarboxylic acid with 4,4-dimethyl-4H-pyrazole under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. Scaling up the reaction would require optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(phenylmethanone): Another thiene-based compound with different substituents.
4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid: A compound with a similar pyrazole structure but different functional groups.
Uniqueness
3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) is unique due to its specific combination of thiene and pyrazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
643029-60-1 |
|---|---|
Molekularformel |
C14H16N4S |
Molekulargewicht |
272.37 g/mol |
IUPAC-Name |
3-[5-(4,4-dimethylpyrazol-3-yl)thiophen-2-yl]-4,4-dimethylpyrazole |
InChI |
InChI=1S/C14H16N4S/c1-13(2)7-15-17-11(13)9-5-6-10(19-9)12-14(3,4)8-16-18-12/h5-8H,1-4H3 |
InChI-Schlüssel |
YPNRDAXHIDFTJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=NN=C1C2=CC=C(S2)C3=NN=CC3(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


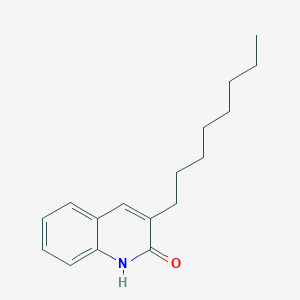
![Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B12607817.png)
